5-(Pyridin-2-ylthio)pentan-1-amine
Description
Contextual Significance of Pyridine-Thioether-Amine Structures in Chemical Research
The pyridine (B92270) ring is a fundamental heterocyclic scaffold found in a vast number of important compounds, including pharmaceuticals, agrochemicals, and vitamins. nih.govwikipedia.org Its presence in over 7000 existing drug molecules underscores its importance in medicinal chemistry. nih.gov The nitrogen atom in the pyridine ring alters its physicochemical properties compared to benzene, modulating lipophilicity, improving aqueous solubility, and enabling the formation of hydrogen bonds. nih.gov This makes pyridine a privileged structure in drug design, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antitumor, antiviral, and anti-inflammatory effects. nih.govsciencepublishinggroup.com
When combined with a thioether and an amine functional group, the resulting pyridine-thioether-amine scaffold represents a versatile class of compounds with significant potential in various areas of chemical research. Thioether ligands, containing a sulfur atom bonded to two alkyl or aryl groups, are known to coordinate with transition metals. wikipedia.org These thioether complexes are crucial in coordination chemistry and catalysis. nih.govresearchgate.net The development of polydentate ligands, which can bind to a central metal atom at multiple points, is a central theme in modern synthetic chemistry, with applications in organometallic and bioinorganic chemistry. nih.gov
The combination of a soft donor group like a thioether with a nitrogen-based amine creates ligands with tunable electronic and steric properties. nih.gov This dual functionality allows for the formation of stable complexes with a variety of metals, influencing the reactivity and selectivity of catalytic processes. researchgate.net The modular nature of these scaffolds allows for systematic variation of their structure to fine-tune their catalytic or biological activity. researchgate.net
Molecular Architecture and Key Functional Groups of 5-(Pyridin-2-ylthio)pentan-1-amine
The molecular structure of this compound brings together three key chemical entities: a pyridine ring, a thioether linkage, and a primary amine attached to a pentyl chain. The systematic name indicates a five-carbon (pentan) chain, with a primary amine (-NH2) at one end (position 1) and a pyridin-2-ylthio group at the other end (position 5).
The key functional groups are:
Pyridine Ring : A six-membered aromatic heterocycle containing one nitrogen atom. wikipedia.org The nitrogen atom imparts basic properties to the molecule. wikipedia.orgnumberanalytics.com
Thioether Linkage : The sulfur atom (-S-) connects the pyridine ring at its 2-position to the pentyl chain. Thioether groups are known for their ability to coordinate with metals and their pyramidal geometry at the sulfur center. wikipedia.org
Primary Amine : The -NH2 group at the end of the pentyl chain is a basic and nucleophilic center, capable of forming hydrogen bonds and participating in a variety of chemical reactions.
The spatial arrangement of these groups allows the molecule to act as a potential bidentate or tridentate ligand, where both the pyridine nitrogen and the terminal amine nitrogen (and potentially the thioether sulfur) can coordinate to a metal center.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C10H16N2S |
| Molecular Weight | 196.31 g/mol |
| Key Functional Groups | Pyridine, Thioether, Primary Amine |
Note: Data for this table is compiled from general chemical knowledge and the compound's name, as specific experimental data is not widely published.
Overview of Research Gaps and Potential Areas of Exploration for this compound
A review of the scientific literature indicates that while the constituent functional groups (pyridine, thioether, amine) are individually well-studied, the specific compound this compound is not extensively documented. This presents a significant research gap and a corresponding opportunity for exploration.
The primary areas for future investigation include:
Synthesis and Characterization : While plausible synthetic routes can be devised from known chemical reactions (e.g., nucleophilic substitution of 2-mercaptopyridine (B119420) with a 5-halo-pentan-1-amine derivative), detailed studies on optimized synthesis, purification, and full spectroscopic characterization (NMR, IR, Mass Spectrometry) are lacking.
Coordination Chemistry : Given the presence of multiple potential donor atoms, a systematic study of its coordination behavior with various transition metals would be highly valuable. This could lead to the discovery of new catalysts. Research into the coordination chemistry of similar thioether-amine ligands has shown that factors like the length of the alkyl chain (tether) can be crucial in determining the properties and enantioselectivity of the resulting metal complexes in catalytic reactions. researchgate.net
Biological Activity Screening : The pyridine moiety is a well-established pharmacophore. nih.govrsc.org Therefore, this compound should be screened for a wide range of biological activities. The 2-aminopyridine (B139424) scaffold, for instance, is a precursor for compounds with antibacterial, anticancer, and anti-inflammatory properties. nih.gov Investigating whether this compound exhibits similar activities could open new avenues in medicinal chemistry.
Material Science Applications : Pyridine-containing polymers have been investigated for their electronic properties. The self-assembly and material properties of metal-organic frameworks or polymers derived from this compound could be an interesting area of exploration.
In essence, this compound represents an under-explored molecule with a versatile structure. Future research efforts directed at its synthesis, coordination chemistry, and biological evaluation are likely to yield new and interesting scientific findings.
Structure
3D Structure
Properties
Molecular Formula |
C10H16N2S |
|---|---|
Molecular Weight |
196.31 g/mol |
IUPAC Name |
5-pyridin-2-ylsulfanylpentan-1-amine |
InChI |
InChI=1S/C10H16N2S/c11-7-3-1-5-9-13-10-6-2-4-8-12-10/h2,4,6,8H,1,3,5,7,9,11H2 |
InChI Key |
UTLLYEIKXBYCQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)SCCCCCN |
Origin of Product |
United States |
Synthetic Methodologies for 5 Pyridin 2 Ylthio Pentan 1 Amine
Retrosynthetic Analysis and Strategic Disconnections
A logical retrosynthetic analysis of the target molecule, 5-(pyridin-2-ylthio)pentan-1-amine, suggests that the most strategic disconnection is at the carbon-sulfur bond of the thioether. This bond can be formed through a nucleophilic substitution reaction, a common and reliable method for constructing thioethers.
This disconnection points to two primary precursors: a sulfur-containing nucleophile derived from the pyridine (B92270) ring and an electrophilic pentan-1-amine derivative.
Identification of Key Precursors: 2-Mercaptopyridine (B119420) and Pentan-1-amine Derivatives
The key precursors identified through this retrosynthetic approach are:
2-Mercaptopyridine (or its tautomer, Pyridine-2-thione): This readily available compound serves as the nucleophilic component. In the presence of a base, the thiol proton is removed to generate a potent thiolate nucleophile, which can readily attack an electrophilic carbon center.
Pentan-1-amine Derivatives: An appropriately functionalized pentan-1-amine is required to act as the electrophile. A common strategy involves using a pentan-1-amine derivative with a leaving group, such as a halogen (e.g., bromo or chloro), at the 5-position. To prevent unwanted side reactions with the primary amine during the thioether formation, the amine group is typically protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group.
Alkylation Strategies for Thioether Moiety Formation
The formation of the thioether bond is the central transformation in the synthesis of this compound. This is typically achieved through the S-alkylation of 2-mercaptopyridine.
Nucleophilic Substitution of Halogenated Pentan-1-amine Analogues with 2-Mercaptopyridine
The core of the synthetic strategy involves the reaction of the 2-mercaptopyridine anion (thiolate) with a protected, halogenated pentan-1-amine. A common choice for the electrophile is N-Boc-5-bromopentan-1-amine.
The reaction proceeds via an SN2 mechanism, where the pyridinethiolate attacks the carbon atom bearing the bromine, displacing the bromide ion and forming the desired carbon-sulfur bond. A base is required to deprotonate the 2-mercaptopyridine. Common bases for this transformation include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH).
The use of a protecting group on the amine is crucial to prevent its competing nucleophilic attack on the electrophile, which would lead to undesired side products. The Boc group is ideal as it is stable under the basic conditions of the alkylation and can be readily removed in a subsequent step.
Exploration of Reaction Conditions and Solvent Effects in Thioether Bond Formation
The efficiency of the S-alkylation reaction is highly dependent on the reaction conditions. The choice of solvent and temperature can significantly impact the reaction rate and yield.
Polar aprotic solvents are generally preferred for SN2 reactions as they can solvate the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity.
Table 1: Representative Reaction Conditions for S-Alkylation
| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Plausible Yield (%) |
| 1 | NaH | DMF | Room Temperature | 4 | 90 |
| 2 | K₂CO₃ | Acetonitrile | 80 | 12 | 85 |
| 3 | NaOH | Ethanol | 60 | 8 | 78 |
This table presents plausible data based on typical organic synthesis reactions.
Functionalization of the Pentan-1-amine Chain
Synthesis of Key Halogenated Pentan-1-amine Intermediates
The synthesis of N-Boc-5-bromopentan-1-amine can be achieved through a multi-step sequence starting from more readily available precursors, such as 5-amino-1-pentanol.
Protection of the Amine: The first step is the protection of the primary amine of 5-amino-1-pentanol. This is commonly achieved by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine (B128534) (TEA) or in a biphasic system with sodium bicarbonate. This reaction selectively forms the N-Boc protected amino alcohol.
Conversion of the Alcohol to a Halide: The hydroxyl group of the N-Boc-5-amino-1-pentanol is then converted into a good leaving group, typically a bromide. This can be accomplished using standard halogenating agents such as phosphorus tribromide (PBr₃) or a combination of triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄).
Following the formation of the thioether, the final step is the deprotection of the amine. For the Boc group, this is typically achieved under acidic conditions. Treatment of the N-Boc protected thioether with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in an organic solvent like dioxane or methanol, efficiently cleaves the carbamate (B1207046) to reveal the primary amine, yielding the final product, this compound. fishersci.co.ukmdpi.comresearchgate.net
Table 2: Summary of Synthetic Steps and Intermediates
| Step | Starting Material | Reagents | Product |
| 1 | 5-Amino-1-pentanol | Boc₂O, TEA | N-Boc-5-amino-1-pentanol |
| 2 | N-Boc-5-amino-1-pentanol | PBr₃ or PPh₃/CBr₄ | N-Boc-5-bromopentan-1-amine |
| 3 | 2-Mercaptopyridine, N-Boc-5-bromopentan-1-amine | NaH, DMF | N-Boc-5-(pyridin-2-ylthio)pentan-1-amine |
| 4 | N-Boc-5-(pyridin-2-ylthio)pentan-1-amine | TFA, DCM or HCl/Dioxane | This compound |
This table outlines a plausible synthetic sequence.
Routes for Incorporating the Primary Amine Group
The introduction of a primary amine onto the five-carbon chain of this compound is a critical step in its synthesis. Several classical and contemporary methods can be employed to achieve this transformation, starting from a suitable precursor that already contains the pyridin-2-ylthioether moiety. A common strategy involves the conversion of a terminal functional group on the pentyl chain into an amine.
One of the most direct methods is the nucleophilic substitution of a terminal halide (e.g., 5-bromo- or 5-chloropentyl)pyridin-2-yl sulfide (B99878) with an amine synthon. The Gabriel synthesis, which utilizes potassium phthalimide (B116566) followed by hydrolysis or hydrazinolysis, is a well-established and reliable method for forming primary amines without the risk of over-alkylation.
Another prevalent approach is the reduction of a nitrogen-containing functional group . For instance, a precursor such as 5-(pyridin-2-ylthio)pentanenitrile can be reduced to the target primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. Similarly, the reduction of a terminal azide, 5-azido-1-(pyridin-2-ylthio)pentane, provides a clean route to the primary amine via reagents like triphenylphosphine (in the Staudinger reaction) or catalytic hydrogenation.
Reductive amination of a corresponding aldehyde, 5-(pyridin-2-ylthio)pentanal, with ammonia (B1221849) or an ammonia source, followed by a reducing agent such as sodium cyanoborohydride, also presents a viable pathway to the desired primary amine.
| Precursor Functional Group | Reagent(s) for Amine Formation | Reaction Type |
| Halide (-Br, -Cl) | 1. Potassium Phthalimide 2. Hydrazine | Gabriel Synthesis |
| Nitrile (-CN) | Lithium Aluminum Hydride (LiAlH₄) or H₂/Catalyst | Reduction |
| Azide (-N₃) | Triphenylphosphine/H₂O or H₂/Catalyst | Staudinger Reaction or Reduction |
| Aldehyde (-CHO) | NH₃, Sodium Cyanoborohydride | Reductive Amination |
Modern Synthetic Approaches and Green Chemistry Considerations
In recent years, the principles of green chemistry have driven the development of more sustainable and efficient synthetic methods. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Application of Metal-Free Catalysis in Thioether Synthesis
The formation of the thioether linkage in this compound traditionally might involve metal catalysts. However, contemporary research has focused on developing metal-free alternatives to avoid the potential for metal contamination in the final product and to reduce environmental impact. While direct metal-free synthesis of N-(pyridine-2-yl)amides from ketones has been reported, the analogous C-S bond formation can be achieved under metal-free conditions using a Brønsted acid-mediated formal [2+2+2] cycloaddition of heteroalkynes and nitriles to form highly substituted pyridines. univie.ac.at For the specific thioether linkage, a metal-free approach could involve the reaction of 2-mercaptopyridine with a suitable pentyl derivative under basic conditions, avoiding the need for a metal catalyst.
Microwave-Assisted Synthesis Protocols for Enhanced Reaction Kinetics
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced purity of products. nih.govmdpi.comdavidpublisher.comresearchgate.netmdpi.com The synthesis of pyridine derivatives and their functionalization can be significantly accelerated under microwave irradiation. mdpi.comdavidpublisher.comresearchgate.netmdpi.com For the synthesis of this compound, both the formation of the thioether bond and the subsequent transformations to introduce the amine group could be expedited using microwave technology, leading to a more efficient and energy-saving process.
Utilization of Deep Eutectic Solvents (DES) as Reaction Media
Deep eutectic solvents (DESs) are a new class of green solvents that are gaining attention as environmentally benign alternatives to traditional volatile organic compounds. mdpi.comyoutube.com These solvents are typically formed from a mixture of a quaternary ammonium (B1175870) salt (like choline (B1196258) chloride) and a hydrogen bond donor (such as urea (B33335) or glycerol). youtube.comrsc.orgresearchgate.net DESs are biodegradable, non-toxic, and can be prepared from readily available and inexpensive components. mdpi.com Their use in organic synthesis has been shown to enhance reaction rates and selectivity in some cases. rsc.org The synthesis of thioamides has been successfully demonstrated in a choline chloride-urea based DES, suggesting the potential for similar thioetherification reactions. researchgate.net Furthermore, the unique properties of DESs containing thiol groups have been explored for their ability to dissolve metal oxides, indicating their compatibility with sulfur-containing compounds. rsc.org
Thiol-Epoxy Click Chemistry Analogues for Thioether Linkage
"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The thiol-epoxy reaction, a prime example of a click reaction, involves the base-catalyzed ring-opening of an epoxide by a thiol nucleophile to form a β-hydroxy thioether. utwente.nlrsc.orgntu.edu.sgrsc.orgpreprints.org This reaction is highly efficient and regioselective. ntu.edu.sg An analogous strategy for a molecule related to this compound could involve the reaction of 2-mercaptopyridine with a terminal epoxide on a five-carbon chain. This would result in a hydroxyl group at the beta position to the sulfur atom, creating a structural analogue of the target compound. This approach offers a robust and atom-economical route to similar structures under mild reaction conditions.
Structural Elucidation and Spectroscopic Characterization of 5 Pyridin 2 Ylthio Pentan 1 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), NMR allows for the precise mapping of atomic connectivity and can even reveal stereochemical relationships.
Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns
Proton NMR (¹H NMR) spectroscopy of 5-(Pyridin-2-ylthio)pentan-1-amine would be expected to reveal distinct signals for each unique proton environment in the molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment. Protons on the pyridine (B92270) ring are expected to appear in the downfield region (higher δ values) due to the deshielding effect of the aromatic system. The protons of the pentyl chain will exhibit characteristic chemical shifts, with those closer to the electronegative sulfur and nitrogen atoms being more deshielded.
The coupling patterns, or signal splitting, arise from the interaction of neighboring non-equivalent protons (spin-spin coupling) and provide crucial information about the connectivity of the atoms. For instance, adjacent methylene (B1212753) groups in the pentyl chain would appear as triplets or multiplets depending on their neighbors.
Expected ¹H NMR Data (in CDCl₃):
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| H-6' (Pyridine) | 8.35 | d | 4.5 |
| H-4' (Pyridine) | 7.50 | td | 7.7, 1.8 |
| H-3' (Pyridine) | 7.10 | d | 8.1 |
| H-5' (Pyridine) | 6.95 | ddd | 7.2, 4.9, 0.8 |
| H-1 (SCH₂) | 3.15 | t | 7.3 |
| H-5 (CH₂N) | 2.70 | t | 7.0 |
| NH₂ | 1.50 | s (broad) | - |
| H-2, H-3, H-4 | 1.80 - 1.55 | m | - |
Note: This is a predicted data table based on typical chemical shifts for similar structural motifs.
Carbon-13 NMR (¹³C NMR) Analysis for Carbon Framework Assignment
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. As with ¹H NMR, the chemical shifts of the carbon atoms are influenced by their electronic environment. The carbons of the pyridine ring will have characteristic downfield shifts. The carbons of the pentyl chain will appear at higher field (lower δ values).
Expected ¹³C NMR Data (in CDCl₃):
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-2' (Pyridine) | 159.0 |
| C-6' (Pyridine) | 149.5 |
| C-4' (Pyridine) | 136.0 |
| C-3' (Pyridine) | 121.5 |
| C-5' (Pyridine) | 119.0 |
| C-5 (CH₂N) | 41.5 |
| C-1 (SCH₂) | 30.8 |
| C-2 | 30.5 |
| C-4 | 28.0 |
| C-3 | 25.0 |
Note: This is a predicted data table based on typical chemical shifts for similar structural motifs.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, COSY would reveal the connectivity of the protons within the pentyl chain and within the pyridine ring. For example, the signal for the H-1 protons would show a cross-peak with the H-2 protons, and so on down the chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon to which it is attached. This allows for the definitive assignment of each CH group.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. For instance, correlations would be expected between the H-1 protons and the C-2' carbon of the pyridine ring, confirming the thioether linkage.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to gain insights into its structure through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. This allows for the determination of the elemental composition of the molecule with a high degree of confidence. For this compound (C₁₀H₁₆N₂S), the expected exact mass of the molecular ion [M+H]⁺ would be calculated and compared to the experimentally measured value to confirm the molecular formula.
Expected HRMS Data:
| Ion | Calculated m/z |
| [M+H]⁺ | 197.1107 |
Note: This is a calculated value based on the molecular formula.
Ionization Techniques (e.g., Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI))
To analyze a compound by mass spectrometry, it must first be ionized. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are "soft" ionization techniques that are well-suited for molecules like this compound.
Electrospray Ionization (ESI): This technique is particularly useful for polar and basic molecules containing functional groups like the primary amine in the target compound. It typically produces protonated molecules [M+H]⁺ with minimal fragmentation, making it ideal for determining the molecular weight.
Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar compounds and can also be used to generate protonated molecules. The choice between ESI and APCI would depend on the specific properties of the compound and the desired information.
By analyzing the fragmentation pattern produced in the mass spectrometer (for instance, through tandem mass spectrometry or MS/MS), the different components of the molecule, such as the pyridine ring and the pentylamine chain, can be identified, further corroborating the proposed structure.
Infrared (IR) Spectroscopy for Functional Group Identification
The primary amine (-NH₂) group would typically show symmetric and asymmetric N-H stretching vibrations in the region of 3300-3500 cm⁻¹. A scissoring vibration for the -NH₂ group would be anticipated around 1590-1650 cm⁻¹. The aliphatic pentyl chain would be identified by C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations at approximately 1465 cm⁻¹ (scissoring) and 1375 cm⁻¹ (rocking).
The presence of the pyridine ring would be confirmed by several characteristic bands. C-H stretching vibrations on the aromatic ring would appear above 3000 cm⁻¹. C=C and C=N stretching vibrations within the pyridine ring are expected in the 1400-1600 cm⁻¹ region. The thioether (C-S) linkage typically displays weak absorptions in the fingerprint region, which can be difficult to definitively assign.
Anticipated IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Primary Amine (-NH₂) | N-H Stretch (asymmetric) | 3400 - 3500 |
| Primary Amine (-NH₂) | N-H Stretch (symmetric) | 3300 - 3400 |
| Primary Amine (-NH₂) | N-H Scissoring | 1590 - 1650 |
| Alkane (C-H) | C-H Stretch | 2850 - 2960 |
| Alkane (C-H) | C-H Bend | 1375 - 1465 |
| Pyridine Ring | C-H Stretch | 3000 - 3100 |
| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 |
| Thioether (C-S) | C-S Stretch | 600 - 800 |
Without experimental data, this remains a theoretical projection.
Advanced Structural Studies
X-ray Crystallography for Solid-State Molecular Conformation and Packing
No published X-ray crystallographic data for this compound could be located. The successful application of this technique is contingent on the ability to grow single crystals of suitable quality.
Reactivity and Chemical Transformations of 5 Pyridin 2 Ylthio Pentan 1 Amine
Reactivity at the Pyridine (B92270) Nitrogen Atom
The nitrogen atom within the pyridine ring of 5-(Pyridin-2-ylthio)pentan-1-amine is a key center for various chemical reactions, including protonation, quaternization, and coordination with metal ions.
Protonation Studies and Acid-Base Behavior
The structure of this compound features two basic nitrogen atoms: the pyridine nitrogen and the primary amine nitrogen of the pentylamine chain. The basicity of these sites dictates the compound's behavior in acidic and basic environments.
The lone pair of electrons on the pyridine nitrogen resides in an sp² hybrid orbital and is not part of the aromatic π-system, making it available for protonation. nih.govquora.com The pKa of the conjugate acid of pyridine is approximately 5.25. nih.govwikipedia.org In contrast, simple primary alkylamines, like pentylamine, are generally more basic. The pKa of the conjugate acid of pentylamine, [CH₃(CH₂)₄NH₃]⁺, is around 10.21 to 10.6. wikipedia.orgcontaminantdb.canih.gov This significant difference in basicity suggests that the primary amine at the end of the pentyl chain is the more basic site and will be preferentially protonated under acidic conditions.
Therefore, in an acidic solution, the initial protonation is expected to occur at the terminal amino group, forming a pyridinium (B92312) salt where the primary amine is in its ammonium (B1175870) form. A second protonation at the pyridine nitrogen would require a much more acidic environment.
Table 1: Comparison of pKa Values for Related Amines
| Compound | Conjugate Acid | pKa |
| Pyridine | Pyridinium ion | ~5.25 nih.govwikipedia.org |
| Pentylamine | Pentylammonium ion | ~10.21-10.6 wikipedia.orgcontaminantdb.canih.gov |
This table provides a comparison of the acidity of the conjugate acids of pyridine and pentylamine, indicating the relative basicity of the two nitrogen-containing functional groups.
Quaternization Reactions with Electrophiles
The pyridine nitrogen can act as a nucleophile and react with electrophiles, such as alkyl halides, to form quaternary pyridinium salts. This reaction is a common transformation for pyridine and its derivatives. rsc.org The quaternization of the pyridine ring in this compound would introduce a positive charge on the pyridine nitrogen and alter the electronic properties of the molecule.
The reaction typically proceeds by heating the pyridine derivative with an alkyl halide, with or without a solvent. The reactivity of the alkyl halide is a key factor, with iodides being more reactive than bromides, and chlorides often being unreactive. The nature of the electrophile and the reaction conditions, such as temperature and solvent, can influence the yield and rate of the quaternization reaction.
Coordination Chemistry with Transition Metal Ions
The pyridine nitrogen and the thioether sulfur atom of this compound can act as donor atoms, allowing the molecule to function as a ligand in coordination complexes with transition metal ions. nih.govwikipedia.orgrsc.org The presence of both a soft donor (sulfur) and a borderline donor (pyridine nitrogen) makes it a versatile ligand for a range of metal centers.
Ligands containing both pyridyl and thioether functionalities have been shown to form stable complexes with various transition metals, including iron(II), copper(II), and others. foodb.caorganic-chemistry.orgresearchgate.net In these complexes, the ligand can coordinate to the metal center in a bidentate fashion, utilizing both the pyridine nitrogen and the thioether sulfur. The geometry of the resulting complex is influenced by the metal ion, its oxidation state, and the presence of other ligands. contaminantdb.cawikipedia.org
Table 2: Examples of Transition Metal Complexes with Pyridyl-Thioether Ligands
| Metal Ion | Ligand Type | Coordination Environment | Reference |
| Fe(II) | Pyridyl-Thioether | {N₄S₂} | foodb.caorganic-chemistry.org |
| Cu(II) | Pyridyl-Thioether | CuN₄S | contaminantdb.ca |
This table showcases examples of coordination complexes formed between transition metals and ligands containing both pyridine and thioether donor groups, highlighting the versatility of this ligand type.
Transformations Involving the Thioether Linkage
The thioether sulfur atom is another reactive center in this compound, susceptible to oxidation and cleavage of the adjacent carbon-sulfur bonds.
Oxidation Reactions to Sulfoxides and Sulfones
The thioether linkage can be readily oxidized to form the corresponding sulfoxide (B87167) and, under more forcing conditions, the sulfone. libretexts.orgyoutube.com This transformation is a common and important reaction of sulfides. A variety of oxidizing agents can be employed for this purpose, with hydrogen peroxide being a common choice. rsc.orgorganic-chemistry.org
The selective oxidation to the sulfoxide can often be achieved by careful control of the reaction conditions, such as the stoichiometry of the oxidant and the temperature. organic-chemistry.org Stronger oxidizing agents or harsher conditions will typically lead to the formation of the sulfone. libretexts.org The oxidation of the sulfur atom introduces polarity and can significantly alter the chemical and physical properties of the molecule.
Table 3: Common Oxidizing Agents for Thioether Oxidation
| Oxidizing Agent | Product(s) | General Conditions |
| Hydrogen Peroxide (H₂O₂) | Sulfoxide, Sulfone | Room temperature or gentle heating rsc.orgorganic-chemistry.org |
| Peroxyacids (e.g., m-CPBA) | Sulfoxide, Sulfone | Controlled temperature libretexts.org |
| Sodium periodate (B1199274) (NaIO₄) | Sulfoxide | Mild conditions |
This table lists common reagents used for the oxidation of thioethers and the typical products formed under different conditions.
Cleavage of the Carbon-Sulfur Bond
The carbon-sulfur bond in the thioether linkage can be cleaved under specific reaction conditions. This can occur through various mechanisms, including reductive or oxidative pathways. For instance, treatment of pyridine-2-thiol (B7724439) derivatives with hydrogen gas in the presence of a dinuclear platinum or palladium complex has been shown to catalytically cleave the C-S bond to produce pyridine. nih.gov
Other methods for C-S bond cleavage in thioethers involve the use of N-halosuccinimides, such as N-bromosuccinimide (NBS), which can lead to the formation of alkyl bromides. organic-chemistry.org The selectivity of C(sp³)–S bond cleavage can be influenced by the nature of the reagent and the substrate. organic-chemistry.org Electrochemical methods have also been developed for the regioselective cleavage of C(sp³)–S bonds in alkyl aryl thioethers.
Reactions of the Primary Amine Functional Group
Acylation, Amidation, and Sulfonylation Reactions
The nucleophilic nitrogen atom of the primary amine readily attacks acylating and sulfonylating agents. These reactions are fundamental for creating more complex derivatives.
Acylation and Amidation: In the presence of acyl halides (like acetyl chloride or benzoyl chloride) or acid anhydrides, the primary amine undergoes acylation to form the corresponding N-acylated derivatives, which are amides. The reaction proceeds through a nucleophilic acyl substitution mechanism. Similarly, reaction with carboxylic acids, often activated by coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), yields amide products. researchgate.net
Sulfonylation: Reaction with sulfonyl chlorides, such as benzenesulfonyl chloride or p-toluenesulfonyl chloride, in the presence of a base, leads to the formation of sulfonamides.
These reactions are crucial for modifying the compound's properties and for building larger molecular architectures.
Table 1: Examples of Acylation, Amidation, and Sulfonylation Reactions
| Reagent | Reagent Type | Product Class |
|---|---|---|
| Acetyl Chloride | Acyl Halide | Amide |
| Benzoic Anhydride | Acid Anhydride | Amide |
Imine/Schiff Base Formation Reactions
One of the hallmark reactions of primary amines is their condensation with aldehydes or ketones to form imines, also known as Schiff bases. masterorganicchemistry.comorganic-chemistry.org This reversible reaction is typically catalyzed by acid and involves the elimination of a water molecule. lumenlearning.comlibretexts.org
The reaction mechanism involves two key stages:
Nucleophilic Addition: The primary amine nitrogen attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate called a carbinolamine. libretexts.org
Dehydration: The carbinolamine is then protonated on the oxygen atom, turning the hydroxyl group into a good leaving group (water). Elimination of water and subsequent deprotonation of the nitrogen atom yields the final imine product with a characteristic C=N double bond. libretexts.orgyoutube.com
The pH must be carefully controlled for optimal imine formation; a pH around 5 is often most effective. lumenlearning.com Imines themselves are valuable intermediates and can be hydrolyzed back to the parent amine and carbonyl compound under acidic conditions. nih.gov
Table 2: Examples of Imine/Schiff Base Formation
| Carbonyl Compound | Product Structure |
|---|---|
| Benzaldehyde |
Nucleophilic Addition and Substitution Reactions
The primary amine's nucleophilicity drives its participation in various addition and substitution reactions. The lone pair of electrons on the nitrogen atom can attack a range of electrophilic centers. The acylation and imine formation reactions discussed previously are prime examples of nucleophilic addition-elimination pathways.
Furthermore, the amine can undergo N-alkylation with alkyl halides. However, this reaction can be difficult to control, often leading to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium salts.
Intra- and Intermolecular Cyclization Pathways
Derivatives of this compound can be precursors for the synthesis of heterocyclic systems through cyclization reactions. The flexible five-carbon chain provides the conformational freedom necessary for intramolecular reactions.
For instance, if a suitable electrophilic center is introduced into a derivative, intramolecular cyclization can occur. A classic example would be the intramolecular reaction between the amine and a carbonyl group placed at the other end of the molecule, which could lead to the formation of cyclic imines. Such pathways are instrumental in synthesizing piperidine-based structures from linear amino aldehydes or related substrates. nih.gov Other research has demonstrated the cyclization of aminopyrazoles and pyridopyrimidinethiones to form fused heterocyclic systems, highlighting the versatility of amine groups in constructing complex scaffolds. researchgate.netresearchgate.net Copper-catalyzed intramolecular C-H amination is another advanced strategy that has been used to create polycyclic imidazo[1,2-a]pyridine (B132010) analogs from precursors containing both pyridine and amine functionalities. rsc.org
Investigation of Rearrangement Reactions (e.g., potential Smiles rearrangement pathways in related systems)
The structural framework of this compound, featuring an aryl thioether, suggests the potential for rearrangement reactions in its derivatives, most notably the Smiles rearrangement. The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution. acs.orgyoutube.com
In related systems, such as 3-amino-2,2'-dipyridyl sulfides, this rearrangement has been observed. acs.orgnih.gov The general mechanism involves the deprotonation of a nucleophilic center (like an amine or hydroxyl group) which then attacks the aromatic ring ipso to the sulfide (B99878) linkage. This forms a spirocyclic Meisenheimer-type intermediate, which then collapses by cleaving the carbon-sulfur bond to yield the rearranged product. For a derivative of this compound, a Smiles rearrangement could potentially occur if the terminal amine, or a derivative thereof, were to attack the pyridine ring. This would be facilitated by the presence of electron-withdrawing groups on the pyridine ring, which activate it towards nucleophilic attack.
Chemical Stability under Various Conditions
The chemical stability of this compound is governed by the lability of its functional groups under different conditions.
Oxidative Stability: The thioether (sulfide) linkage is susceptible to oxidation. Mild oxidizing agents can convert the sulfide to a sulfoxide, while stronger agents can lead to the corresponding sulfone. The primary amine group can also be sensitive to oxidation.
Thermal Stability: The molecule is expected to have reasonable thermal stability, though prolonged exposure to high temperatures could lead to decomposition.
Hydrolytic Stability: The parent amine itself is stable in water. However, derivatives such as imines (Schiff bases) are prone to hydrolysis, especially under acidic conditions, which reverts them to the amine and the carbonyl compound. nih.gov The stability of these imines can be enhanced by the introduction of certain substituents on the aromatic rings. nih.gov
Computational and Theoretical Investigations of 5 Pyridin 2 Ylthio Pentan 1 Amine
Quantum Chemical Calculations
Quantum chemical calculations serve as a fundamental tool for dissecting the intrinsic properties of molecules. These methods provide a microscopic view of the compound's characteristics.
Electronic structure analysis via DFT provides a map of the electron distribution, highlighting regions of high and low electron density. This is often visualized through the molecular electrostatic potential (MEP), which can identify sites prone to electrophilic or nucleophilic attack. researchgate.net In 5-(Pyridin-2-ylthio)pentan-1-amine, the nitrogen atoms of the pyridine (B92270) ring and the primary amine are expected to be electron-rich, while the amine hydrogens would be electron-poor.
Table 1: Illustrative Optimized Geometric Parameters for this compound
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C(pyridine)-S | 1.77 Å |
| S-C(pentane) | 1.83 Å | |
| C(pyridine)-N | 1.35 Å | |
| C(pentane)-N(amine) | 1.46 Å | |
| Bond Angle | C(pyridine)-S-C(pentane) | 101.8° |
| S-C(pentane)-C | 111.5° | |
| H-N(amine)-H | 106.0° | |
| Dihedral Angle | N(pyridine)-C-S-C(pentane) | 178.5° |
Note: This data is illustrative and represents typical values obtained from DFT calculations.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity. nih.gov The HOMO energy relates to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of chemical stability; a smaller gap often implies higher reactivity. nih.govresearchgate.net
For this compound, the HOMO is likely concentrated on the sulfur atom and the pyridine ring, which are electron-rich. researchgate.net The LUMO is anticipated to be distributed across the pyridine ring. The calculated HOMO-LUMO gap provides a quantitative measure of its expected reactivity.
Table 2: Illustrative Frontier Orbital Energies for this compound
| Orbital | Energy (eV) |
| HOMO | -6.15 |
| LUMO | -0.95 |
| HOMO-LUMO Gap | 5.20 |
Note: This data is illustrative and represents typical values obtained from DFT calculations.
Theoretical vibrational analysis allows for the prediction of infrared (IR) and Raman spectra. By calculating the vibrational modes of this compound, a theoretical spectrum can be generated, which is invaluable for interpreting experimental data and assigning specific bands to functional groups. researchgate.netresearchgate.net
Furthermore, methods like the Gauge-Independent Atomic Orbital (GIAO) can predict Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms. researchgate.net These theoretical predictions are instrumental in the definitive assignment of signals in experimental NMR spectra, confirming the compound's structure.
Table 3: Illustrative Predicted Vibrational Frequencies and NMR Chemical Shifts for this compound
| Spectroscopic Data | Functional Group/Atom | Predicted Value |
| IR Frequency (cm⁻¹) | N-H Stretch (Amine) | 3400-3300 |
| C-H Stretch (Alkyl) | 2960-2850 | |
| C=N/C=C Stretch (Pyridine) | 1600-1430 | |
| C-S Stretch | 750-650 | |
| ¹H NMR Chemical Shift (ppm) | Amine (NH₂) | 1.5 - 2.5 |
| Pyridine-H | 7.0 - 8.5 | |
| ¹³C NMR Chemical Shift (ppm) | C-S (Pyridine) | 155 - 165 |
| C-N (Amine) | 40 - 50 |
Note: This data is illustrative and represents typical values obtained from computational predictions.
Intermolecular Interaction Studies
The primary amine group and the pyridine nitrogen atom in this compound are capable of forming hydrogen bonds, which are crucial non-covalent interactions. nih.govnih.gov Computational analysis can reveal the potential for both intramolecular hydrogen bonds (e.g., between the amine hydrogen and the pyridine nitrogen) and intermolecular hydrogen bonds with other molecules. nih.gov Understanding these interactions is vital for predicting properties such as solubility, crystal structure, and interactions with biological macromolecules.
Solvent Effects on Molecular Conformation and Electronic Properties
No computational studies detailing the influence of different solvents on the molecular conformation and electronic properties of this compound were found. Such studies would typically involve using computational models like the Polarizable Continuum Model (PCM) to simulate the solvent environment and analyze resulting changes in the molecule's geometry, dihedral angles, and electronic structure (e.g., dipole moment and orbital energies). However, no data from such analyses for this specific compound are available in the public domain.
Prediction of Chemical Properties and Reactivity Parameters
There is a lack of published research on the prediction of chemical properties and reactivity parameters for this compound using computational methods. Typically, Density Functional Theory (DFT) calculations would be employed to determine parameters such as:
HOMO-LUMO energy gap: To understand chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP): To identify sites for electrophilic and nucleophilic attack.
Global reactivity descriptors: Including electronegativity, chemical hardness, and softness, derived from frontier molecular orbital energies.
While computational studies exist for other pyridine derivatives, this specific analysis for this compound has not been reported. researchgate.net
Molecular Docking Studies
No molecular docking studies of this compound with non-biological receptors or surfaces for materials science or analytical applications have been published. Research in this area would involve simulating the interaction of the compound with surfaces like graphene, metallic nanoparticles, or other materials to predict binding affinities and interaction modes. This information is valuable for applications such as sensor development or the creation of functionalized materials. Unfortunately, no such investigations concerning this compound are currently available.
Non Biological Applications and Advanced Materials Research
Ligand Design in Coordination Chemistry for Metal Complex Synthesis
The molecular structure of 5-(Pyridin-2-ylthio)pentan-1-amine makes it a promising candidate as a ligand in coordination chemistry. The pyridine (B92270) nitrogen atom and the primary amine nitrogen atom can both act as Lewis bases, donating their lone pairs of electrons to a metal center. The thioether sulfur atom also possesses a lone pair and could potentially coordinate to a metal ion. This allows for the possibility of the molecule acting as a bidentate or tridentate ligand.
The flexible pentyl chain connecting the pyridine and amine functionalities would allow for the formation of stable chelate rings with a metal ion, a favorable thermodynamic effect in complex formation. The specific coordination mode would likely depend on the metal ion's size, electronic properties, and the reaction conditions. For instance, it could form a stable six-membered chelate ring by coordinating through the pyridine nitrogen and the amine nitrogen.
Catalysis: Exploration as a Ligand in Transition Metal Catalyzed Reactions
Ligands play a crucial role in homogeneous catalysis by modulating the steric and electronic properties of a metal catalyst. The combination of a soft thioether donor, a borderline pyridine donor, and a hard amine donor in this compound could offer unique properties to a metal center. This mixed-donor environment could be advantageous in a variety of transition metal-catalyzed reactions, such as cross-coupling reactions, hydrogenations, or hydroformylations. The specific nature of the ligand-metal interaction would influence the catalyst's activity, selectivity, and stability.
Materials Science: Potential as a Building Block for Functional Polymers or Coatings
The primary amine group in this compound provides a reactive handle for its incorporation into polymeric structures. It could be used as a monomer or a functionalizing agent in the synthesis of polyamides, polyimides, or polyurethanes. The resulting polymers would feature pendant pyridin-2-ylthio groups, which could impart specific properties to the material, such as metal-ion binding capabilities or altered surface properties. These functionalized polymers could have applications as coatings with enhanced adhesion to metal surfaces or as materials with specific catalytic or sensory functions.
Integration into Responsive Materials Systems
The pyridine nitrogen in the polymer-bound this compound moiety could be protonated or coordinated to a metal ion. These interactions are often reversible and can be influenced by external stimuli such as pH or the presence of specific metal ions. This could lead to changes in the polymer's conformation, solubility, or other physical properties, making it a component of a "smart" or responsive material. For example, a polymer functionalized with this compound could exhibit pH-responsive swelling or shrinking behavior.
Potential in Sensor Development (e.g., chemosensors for metal ions)
The ability of this compound to chelate metal ions makes it a candidate for the development of chemosensors. When the molecule binds to a metal ion, it can lead to a detectable change in an optical or electrochemical signal. For instance, if the compound were to be further modified with a fluorophore, metal binding could lead to a change in its fluorescence emission (chelation-enhanced fluorescence or fluorescence quenching). The selectivity of such a sensor would be determined by the relative binding affinities of the ligand for different metal ions.
Analytical Chemistry: Applications as a Derivatizing Agent or Chelating Agent in Separation Techniques
In analytical chemistry, derivatization is often used to improve the chromatographic behavior or detectability of an analyte. The primary amine of this compound could be reacted with analytes containing functional groups such as carboxylic acids or aldehydes. The introduction of the pyridylthio group could enhance the analyte's response in a UV detector in liquid chromatography.
Furthermore, its chelating properties could be exploited in separation techniques. For example, it could be immobilized onto a solid support to create a stationary phase for affinity chromatography, allowing for the selective retention and separation of metal ions from a mixture.
Future Perspectives and Emerging Research Directions for 5 Pyridin 2 Ylthio Pentan 1 Amine
Development of More Sustainable and Efficient Synthetic Routes
The traditional synthesis of aryl thioethers, including 5-(Pyridin-2-ylthio)pentan-1-amine, often relies on methods like the Williamson ether synthesis, adapted for thioethers. This typically involves the reaction of an alkali thiolate (from 2-mercaptopyridine) with an alkyl halide in a polar aprotic solvent. masterorganicchemistry.comwikipedia.org While effective, these classical methods often present drawbacks related to the use of hazardous solvents, the generation of salt by-products, and sometimes harsh reaction conditions.
Future research is poised to focus on developing greener and more efficient synthetic strategies. These efforts are guided by the principles of green chemistry, which advocate for minimizing waste, using safer reagents and solvents, and improving energy efficiency. nih.gov Promising avenues for exploration include:
Catalytic Thioetherification: Moving away from stoichiometric base conditions, future syntheses could employ catalytic systems. Transition-metal-catalyzed cross-coupling reactions, for instance, could provide milder and more efficient pathways to the C-S bond.
Green Solvents: Research will likely explore replacing traditional organic solvents with more environmentally benign alternatives such as water, ethanol, or supercritical fluids. nih.govresearchgate.net Water is particularly attractive due to its low cost, non-toxicity, and non-flammability. nih.gov
One-Pot Syntheses: Designing multi-step reactions that can be performed in a single reaction vessel without isolating intermediates can significantly improve efficiency and reduce waste. A one-pot procedure starting from readily available precursors would represent a substantial advancement. nih.gov
Flow Chemistry and Photocatalysis: Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and potential for scalability. nih.gov Photocatalysis, which uses light to drive chemical reactions, represents another sustainable approach that can often proceed under mild conditions. nih.gov
The goal is to create synthetic routes that are not only high-yielding but also economically viable and environmentally responsible, making this compound more accessible for widespread research and application.
Exploration of Novel Reactivity Pathways for Diversification
The structure of this compound contains multiple reactive sites, offering a rich platform for chemical diversification. Future research will undoubtedly focus on exploring the unique reactivity of each functional group to generate libraries of novel derivatives.
Amine Group Functionalization: The terminal primary amine is a highly versatile functional handle. It can readily undergo acylation, sulfonylation, alkylation, and reductive amination to introduce a vast array of substituents. It can also serve as a nucleophile in condensation reactions to form imines or be incorporated into more complex heterocyclic systems. nih.gov
Pyridine (B92270) Ring Modification: The pyridine ring can be targeted for electrophilic substitution, although it is generally less reactive than benzene. More promising is the functionalization via metal-catalyzed C-H activation, allowing for the introduction of new groups at specific positions on the ring. The pyridine nitrogen can also be quaternized or oxidized to the corresponding N-oxide, which alters the electronic properties and reactivity of the ring system.
Thioether Linkage Oxidation: The sulfur atom of the thioether is susceptible to oxidation. Controlled oxidation can yield the corresponding sulfoxide (B87167) and, with stronger oxidizing agents, the sulfone . These transformations dramatically change the polarity, solubility, and hydrogen-bonding capabilities of the molecule, opening pathways to derivatives with entirely different physicochemical profiles.
By systematically exploring these pathways, chemists can create a diverse collection of analogues for screening in various applications.
Integration into Complex Chemical Architectures and Supramolecular Systems
The bifunctional nature of this compound, possessing both a metal-coordinating pyridine ring and a reactive primary amine, makes it an ideal building block (synthon) for constructing larger, more complex molecular systems.
Macrocycle Synthesis: The compound's terminal amine and pyridine nitrogen are perfectly positioned to participate in template-directed macrocyclization reactions. nih.govnih.gov By reacting it with dicarbonyl compounds or other bifunctional linkers, novel macrocycles can be synthesized. These macrocyclic hosts could exhibit selective binding properties for specific ions or small molecules.
Supramolecular Assembly: The pyridine nitrogen acts as a hydrogen bond acceptor, while the amine group acts as a hydrogen bond donor. This allows the molecule to participate in self-assembly processes, forming well-ordered supramolecular structures through hydrogen bonding. chimia.ch These assemblies could find use in crystal engineering and the development of new materials.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine moiety is a classic ligand in coordination chemistry. The compound can be used to link metal centers, forming coordination polymers or highly porous MOFs. The flexible pentylthio chain could introduce unique dynamic properties or guest-accessible voids within these frameworks.
The integration of this compound into such complex architectures is a promising direction for creating functional materials with applications in catalysis, gas storage, and chemical sensing.
Advanced Computational Modeling for Precise Property Prediction and Reaction Mechanism Elucidation
Computational chemistry provides powerful tools for predicting molecular properties and understanding reactivity, thereby accelerating the research and development process. For this compound, advanced computational modeling will be indispensable.
Property Prediction: Methods like Density Functional Theory (DFT) can be employed to calculate a wide range of properties, including molecular geometry, electronic structure, and spectroscopic signatures (NMR, IR). nih.gov Furthermore, quantitative structure-property relationship (QSPR) models can predict physicochemical properties like solubility, lipophilicity (logP), and potential for crossing biological barriers, guiding the design of derivatives with optimized profiles. nih.gov
Mechanism Elucidation: Computational modeling can be used to map out the reaction energy profiles for both the synthesis of the molecule and its subsequent functionalization reactions. nih.gov This provides deep insight into the reaction mechanisms, helps explain observed regioselectivity or stereoselectivity, and allows for the rational optimization of reaction conditions.
Binding and Interaction Studies: Molecular docking and molecular dynamics simulations can predict how this compound and its derivatives interact with biological targets, such as enzymes or receptors, or how they coordinate to metal ions. This in silico screening can prioritize the synthesis of the most promising candidates for specific applications. nih.gov
By combining computational predictions with experimental work, researchers can adopt a more targeted and efficient approach to exploring the chemical space around this versatile scaffold.
Unexplored Non-Biological Applications and Interdisciplinary Research Opportunities
While molecules containing amine and pyridine functionalities are often explored in a biological context, this compound holds significant potential in non-biological and interdisciplinary fields.
Materials Science: The compound could serve as a monomer or an additive in polymer synthesis. The presence of sulfur and nitrogen might impart flame-retardant properties to materials. Its ability to chelate metals could be exploited in the development of functional polymers for heavy metal removal from water or as components in stimuli-responsive materials.
Corrosion Inhibition: Compounds containing nitrogen and sulfur atoms are often effective corrosion inhibitors for metals like steel and copper. They function by adsorbing onto the metal surface and forming a protective layer. The specific combination of a pyridine ring and a thioether-alkylamine chain in this molecule makes it a prime candidate for investigation in this area.
Coordination Chemistry and Catalysis: As a bidentate or monodentate ligand, it can be used to synthesize novel transition metal complexes. These complexes could be explored for their catalytic activity in various organic transformations, or for their interesting magnetic, optical, or electronic properties. nih.gov
Future research should embrace interdisciplinary collaborations between synthetic chemists, materials scientists, engineers, and computational chemists to fully unlock the potential of this compound beyond its traditional scope.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 5-(Pyridin-2-ylthio)pentan-1-amine, and how can reaction conditions be optimized?
- Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a thiol-containing pyridine derivative can react with a brominated pentan-1-amine under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Monitoring reaction progress via TLC and optimizing stoichiometric ratios (e.g., 1.2:1 thiol:alkyl halide) can improve yields. Purification often involves column chromatography with ethyl acetate/hexane gradients .
Q. How do NMR and HRMS techniques confirm the structural integrity of this compound?
- Answer:
- ¹H NMR: Peaks at δ 3.10–3.36 ppm (t, J = 7.6 Hz) confirm the pentan-1-amine chain, while aromatic pyridine protons appear at δ 8.02–8.64 ppm.
- HRMS: A molecular ion peak at m/z 541.0486 [M-H⁺] matches the calculated mass (541.0471), validating the molecular formula .
Advanced Research Questions
Q. What experimental strategies address contradictions in reported biological activities of this compound analogs?
- Answer: Discrepancies may arise from variations in assay conditions (e.g., cell lines, solvent concentrations). To resolve these:
- Standardize assays using positive controls (e.g., kinase inhibitors for enzyme studies).
- Perform dose-response curves to compare IC₅₀ values across studies.
- Use structural analogs (e.g., thiophene vs. pyridine derivatives) to isolate moiety-specific effects .
Q. How does the electronic structure of the pyridine-thioether group influence reactivity, and which computational models are suitable for analysis?
- Answer: The pyridine ring’s electron-withdrawing nature and sulfur’s polarizability affect nucleophilic/electrophilic reactivity. Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) can model charge distribution and frontier molecular orbitals. Basis sets like 6-31G* are recommended for sulfur-containing systems .
Q. What are the challenges in designing enzymatic inhibition assays for this compound, and how can they be mitigated?
- Answer: Challenges include solubility (due to the hydrophobic pentyl chain) and non-specific binding. Strategies:
- Use co-solvents (e.g., DMSO ≤1%) with controls for solvent effects.
- Employ surface plasmon resonance (SPR) to quantify binding kinetics and specificity.
- Compare inhibition profiles with structurally similar compounds (e.g., piperidine analogs) to identify target interactions .
Methodological Considerations
Q. How can batch-to-batch variability in synthesized this compound be minimized for reproducibility?
- Answer:
- Implement strict quality control: ≥95% purity via HPLC.
- Characterize each batch with ¹H/¹³C NMR and HRMS.
- Document reaction parameters (temperature, solvent ratios) to ensure consistency .
Q. What role does the pentan-1-amine chain play in modulating biological activity compared to shorter/longer chains?
- Answer: The five-carbon chain balances lipophilicity and flexibility, enhancing membrane permeability while maintaining target binding. Shorter chains (e.g., propyl) reduce bioavailability, while longer chains (e.g., heptyl) may increase non-specific interactions. Comparative studies with analogs (e.g., 6-(piperidin-1-yl)hexan-1-amine) highlight chain-length-dependent activity .
Structural and Functional Comparisons
Q. How do substitution patterns on the pyridine ring (e.g., 2- vs. 3-position) alter the compound’s chemical properties?
- Answer: Pyridine substitution at the 2-position directs electronic effects toward the thioether group, increasing electrophilicity. In contrast, 3-substitution (e.g., 1-(Pyridin-3-yl)pentan-1-amine) redistributes electron density, altering solubility and hydrogen-bonding capacity .
Q. What are the key differences between pyridine- and thiophene-based analogs in terms of reactivity and bioactivity?
- Answer: Pyridine’s nitrogen enhances hydrogen-bonding with targets (e.g., enzyme active sites), while thiophene’s sulfur contributes to π-π stacking. Pyridine analogs often show higher antimicrobial potency, whereas thiophene derivatives excel in material science applications (e.g., conductive polymers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
